4-(2-iso-Propylphenyl)-1-buten-4-ol
Description
4-(2-iso-Propylphenyl)-1-buten-4-ol is an organic compound characterized by a butenol backbone (C₄H₇OH) substituted with a 2-iso-propylphenyl group at the fourth carbon. This structure imparts unique physicochemical properties, including moderate polarity due to the hydroxyl group and hydrophobic characteristics from the aromatic iso-propyl substituent. The iso-propylphenyl group may enhance volatility and stability, making it relevant in industrial contexts requiring tailored solubility and reactivity .
Properties
IUPAC Name |
1-(2-propan-2-ylphenyl)but-3-en-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O/c1-4-7-13(14)12-9-6-5-8-11(12)10(2)3/h4-6,8-10,13-14H,1,7H2,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYGCLRIWFROCGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1C(CC=C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-iso-Propylphenyl)-1-buten-4-ol can be achieved through several methods. One common approach involves the alkylation of 2-isopropylphenyl magnesium bromide with 4-buten-1-ol under controlled conditions. The reaction typically requires a solvent such as tetrahydrofuran and is conducted under an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of 4-(2-iso-Propylphenyl)-1-buten-4-ol may involve the use of catalytic processes to enhance yield and efficiency. Catalysts such as palladium or nickel can be employed to facilitate the coupling reactions. The process is optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
4-(2-iso-Propylphenyl)-1-buten-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond in the butenyl group can be reduced to form a saturated alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration, respectively.
Major Products Formed
Oxidation: 4-(2-iso-Propylphenyl)-1-buten-4-one
Reduction: 4-(2-iso-Propylphenyl)-1-butanol
Substitution: Various substituted phenyl derivatives depending on the reagent used.
Scientific Research Applications
4-(2-iso-Propylphenyl)-1-buten-4-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
The mechanism of action of 4-(2-iso-Propylphenyl)-1-buten-4-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The phenyl ring and isopropyl group contribute to the compound’s hydrophobic interactions, affecting its binding affinity and specificity.
Comparison with Similar Compounds
Key Observations :
- Solubility: The iso-propylphenyl group likely enhances lipid solubility compared to linear alkanols (e.g., 1-Octanol derivatives), favoring compatibility with hydrophobic matrices .
Industrial and Functional Comparisons
- Fragrance Applications: Compared to 4-tert-Butylphenol (used in resins and detergents), 4-(2-iso-Propylphenyl)-1-buten-4-ol’s volatility and stability may suit perfumery, though its odor profile remains uncharacterized.
- Synthetic Utility: The butenol moiety offers reactivity for etherification or esterification, distinguishing it from inert tert-butylphenols .
Biological Activity
4-(2-iso-Propylphenyl)-1-buten-4-ol is a compound of interest due to its potential biological activities, including antibacterial, antifungal, and possible therapeutic properties. This article synthesizes available research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Chemical Formula : C14H20O
- Molecular Weight : 220.31 g/mol
- Functional Groups : Hydroxyl group (-OH), butenyl group (C=C), and isopropyl-substituted phenyl ring.
Biological Activity Overview
Research has indicated that 4-(2-iso-Propylphenyl)-1-buten-4-ol exhibits various biological activities, particularly in the areas of antimicrobial and anti-inflammatory effects. Below is a summary of the key findings:
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of 4-(2-iso-Propylphenyl)-1-buten-4-ol against different bacterial and fungal strains.
| Microorganism | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Significant antibacterial activity | |
| Escherichia coli | Moderate antibacterial activity | |
| Candida albicans | Antifungal activity |
In particular, the compound has shown promising results against Staphylococcus aureus, with studies indicating its effectiveness comparable to standard antibacterial agents.
Anti-inflammatory Properties
The compound has also been explored for its potential anti-inflammatory effects. Research suggests that it may inhibit certain inflammatory pathways, although specific mechanisms remain to be fully elucidated. The presence of the hydroxyl group is believed to play a critical role in mediating these effects by forming hydrogen bonds with target enzymes or receptors.
The biological activity of 4-(2-iso-Propylphenyl)-1-buten-4-ol is thought to involve several mechanisms:
- Hydrogen Bonding : The hydroxyl group can interact with enzymes or receptors, influencing their activity.
- Hydrophobic Interactions : The phenyl ring and isopropyl group contribute to hydrophobic interactions that may enhance binding affinity.
- Chemical Reactivity : The compound can undergo oxidation and reduction reactions, potentially leading to the formation of more active derivatives.
Case Study 1: Antibacterial Efficacy
In a study assessing the antibacterial efficacy of various compounds, 4-(2-iso-Propylphenyl)-1-buten-4-ol was tested against a panel of Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) that demonstrated its potential as an effective antibacterial agent.
Case Study 2: Cytotoxicity Assessment
A cytotoxicity assessment was conducted on human cancer cell lines (e.g., HEPG2, MCF7). The compound exhibited IC50 values indicating moderate cytotoxicity, suggesting further investigation into its potential as an antitumor agent is warranted.
Comparative Analysis with Similar Compounds
To better understand the unique properties of 4-(2-iso-Propylphenyl)-1-buten-4-ol, it is useful to compare it with structurally similar compounds:
| Compound | Structure | Biological Activity |
|---|---|---|
| 4-(2-isopropylphenyl)-1-butanol | Saturated butanol | Moderate antibacterial activity |
| 4-(2-isopropylphenyl)-1-buten-4-one | Oxidized form | Enhanced cytotoxicity |
| 2-isopropylphenol | Lacks butenyl group | Antimicrobial activity |
This comparative analysis highlights how structural variations impact biological activity and reactivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
